molecular formula C20H14Cl2N4O2S B2977417 N-(3-chlorophenyl)-2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941986-76-1

N-(3-chlorophenyl)-2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2977417
CAS No.: 941986-76-1
M. Wt: 445.32
InChI Key: ASVBZNGMLDVKCW-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C20H14Cl2N4O2S and its molecular weight is 445.32. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

Research has demonstrated the utility of similar chemical compounds in the analysis of vibrational spectra and electronic properties. For example, compounds like N-(4-chlorophenyl)-2-[6-(benzoyl)-2-benzothiazolinone-3-yl]acetamide have been synthesized and studied for their photochemical and thermochemical modeling capabilities. Such studies are crucial for understanding the light harvesting efficiency and potential application in dye-sensitized solar cells (DSSCs), indicating the role of these compounds in renewable energy research and development. Furthermore, their non-linear optical (NLO) activity has been investigated, showcasing applications in optical devices and materials science (Mary et al., 2020).

Antitumor Activity Evaluation

Another significant area of application is in the development of antitumor agents. Derivatives of benzothiazole, bearing resemblances to the specified compound, have been synthesized and evaluated for their potential antitumor activity in vitro. This involves screening against human tumor cell lines derived from various neoplastic diseases, highlighting the importance of these compounds in cancer research and potential therapeutic applications (Yurttaş et al., 2015).

Antioxidant and Antibacterial Activities

Compounds with structural similarities have also been explored for their antioxidant and antibacterial properties. Studies involving N'-arylmethylidene derivatives of similar chemical structures have shown potential anti-oxidant and anti-bacterial activities, underscoring the relevance of these compounds in pharmaceutical research and the development of new treatments for oxidative stress-related diseases and bacterial infections (Ahmad et al., 2010).

Synthesis and QSAR Studies

Research into the synthesis and quantitative structure-activity relationship (QSAR) studies of similar compounds reveals their potential as antibacterial agents. This involves the evaluation of their activity against both gram-positive and gram-negative bacteria, indicating the broad spectrum of antibacterial activity and the potential for the development of new antibiotics (Desai et al., 2008).

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[7-(4-chlorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N4O2S/c1-11-23-18-19(29-11)17(12-5-7-13(21)8-6-12)25-26(20(18)28)10-16(27)24-15-4-2-3-14(22)9-15/h2-9H,10H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVBZNGMLDVKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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